Cas no 629-41-4 (1,8-Octanediol)

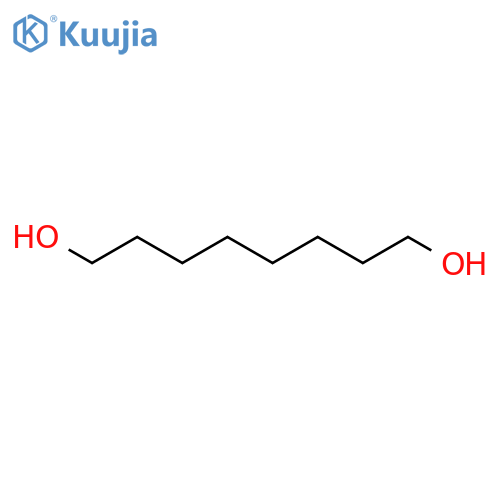

1,8-Octanediol structure

商品名:1,8-Octanediol

1,8-Octanediol 化学的及び物理的性質

名前と識別子

-

- 1,8-Octanediol

- Octamethylene glycol

- Octanediol

- 1,8-Dihydroxyoctane~Octamethylene glycol

- 1,8-DIHYDROXYOCTANE

- Octane-1,8-diol

- OCTANEDIOL, 1,8-(RG)

- 1,10-octanediol

- 1,6-hexanediol

- 1,8-0ctanediol

- 1,8-OCLanediol

- 1,8-octandiol

- 8-Octanediol

- Octan-1,8-diol

- OCTYLENE GLYCOL

- ODOL

- OEIJHBUUFURJLI-UHFFFAOYSA-N

- 806K32R50Z

- 1, 8-Octandiol

- Octane-1,8-diol;

- KSC358I9P

- BIDD:ER0591

- BDBM22602

- NSC81228

- BCP26060

- LMFA05000683

- OR2431

- SBB060739

- .ALPHA.,.OMEGA.-OCTANEDIOL

- AKOS015856564

- Q3348792

- SY006277

- DTXCID702416

- UNII-806K32R50Z

- 1,8-OCTAMETHYLENE GLYCOL

- O12036

- .OMEGA.-OCTANEDIOL

- AS-12687

- CHEBI:44630

- ODI

- CS-W018224

- 1,8-Octanediol, 98%

- Octane-1,8-diol;1,8-Dihydroxyoctane

- AC-662

- SCHEMBL22427

- ORISTAR OTD

- O0024

- NS00035225

- NSC 81228

- O-1000

- MFCD00002989

- 629-41-4

- ALPHA,OMEGA-OCTANEDIOL

- 31762-64-8

- OCTANEDIOL [INCI]

- EN300-85286

- DTXSID2022416

- NSC-81228

- EINECS 211-090-8

- CHEBI:37872

- OMEGA-OCTANEDIOL

- CCG-40427

-

- MDL: MFCD00002989

- インチ: 1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2

- InChIKey: OEIJHBUUFURJLI-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]

- BRN: 1633499

計算された属性

- せいみつぶんしりょう: 146.13100

- どういたいしつりょう: 146.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 7

- 複雑さ: 47.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.5

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色レンズ粉末。

- 密度みつど: 1,053g/cm

- ゆうかいてん: 59.0 to 62.0 deg-C

- ふってん: 166°C/10mmHg(lit.)

- フラッシュポイント: 華氏温度:248°f

摂氏度:120°c - 屈折率: 1,438-1,44

- すいようせい: Soluble in water and methanol.

- PSA: 40.46000

- LogP: 1.31160

- FEMA: 3228

- ようかいせい: 水に微溶解する。

1,8-Octanediol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R20/21/22

- セキュリティ用語:S24/25

1,8-Octanediol 税関データ

- 税関コード:29053980

- 税関データ:

中国税関コード:

2905399090概要:

29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

1,8-Octanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB118328-50 g |

1,8-Octanediol, 98%; . |

629-41-4 | 98% | 50g |

€83.00 | 2023-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0024-500g |

1,8-Octanediol |

629-41-4 | 99.0%(GC) | 500g |

¥3520.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O024A-500g |

1,8-Octanediol |

629-41-4 | 98% | 500g |

¥1209.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D488384-50g |

Octane-1,8-diol |

629-41-4 | 97% | 50g |

$500 | 2024-06-05 | |

| Key Organics Ltd | AS-12687-100G |

1,8-Octanediol |

629-41-4 | >99% | 100g |

£204.00 | 2025-02-08 | |

| Enamine | EN300-85286-25g |

octane-1,8-diol |

629-41-4 | 95% | 25g |

$35.0 | 2023-09-02 | |

| Enamine | EN300-85286-0.1g |

octane-1,8-diol |

629-41-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-85286-25.0g |

octane-1,8-diol |

629-41-4 | 95.0% | 25.0g |

$35.0 | 2025-03-21 | |

| TRC | O237305-100g |

1,8-Octanediol |

629-41-4 | 100g |

$ 379.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D488384-100g |

Octane-1,8-diol |

629-41-4 | 97% | 100g |

$870 | 2024-06-05 |

1,8-Octanediol サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:629-41-4)

注文番号:SFD1861

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:03

価格 ($):

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:629-41-4)1,8-Octanediol

注文番号:A834108

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 15:36

価格 ($):210.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:629-41-4)1,8-辛二醇

注文番号:LE1659808

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:629-41-4)1,8-Octanediol

注文番号:LE6299

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

1,8-Octanediol 関連文献

-

M. Concepción Serrano,María C. Gutiérrez,Ricardo Jiménez,M. Luisa Ferrer,Francisco del Monte Chem. Commun. 2012 48 579

-

Yuzhang Du,Juan Ge,Yongping Shao,Peter X. Ma,Xiaofeng Chen,Bo Lei J. Mater. Chem. B 2015 3 2986

-

Xin Yang,Dexing Li,Chenggang Song,Peiyuan Shao,Shiming Wang,Ziqing Wang,Yin Lv,Zhong Wei RSC Adv. 2020 10 6414

-

Eloy Rodríguez-deLeón,Moustapha Bah,José E. Báez,María T. Hernández-Sierra,Karla J. Moreno,Alejandro Nu?ez-Vilchis,José Bonilla-Cruz,Kenneth J. Shea RSC Adv. 2022 12 30851

-

Hongye Ye,Kangyi Zhang,Dan Kai,Zibiao Li,Xian Jun Loh Chem. Soc. Rev. 2018 47 4545

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:629-41-4)Octane-1,8-diol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:629-41-4)1,8-Octanediol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ